mono-Benzyl malonate

Catalog No.
S583332
CAS No.
40204-26-0
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mono-Benzyl malonate

CAS Number

40204-26-0

Product Name

mono-Benzyl malonate

IUPAC Name

3-oxo-3-phenylmethoxypropanoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)

InChI Key

CFLAHQSWDKNWPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)O

Synonyms

Propanedioic Acid 1-(Phenylmethyl) Ester; Propanedioic Acid Mono(phenylmethyl) Ester; (Benzyloxycarbonyl)acetic acid; 2-(Benzyloxycarbonyl)acetic acid; 3-(Benzyloxy)-3-oxopropanoic acid; Benzyl hemimalonate; Benzyl hydrogen malonate; Malonic acid mon

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)O

Synthesis

Mono-benzyl malonate can be synthesized through the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol. This reaction is an example of an alkylation, where the benzyl group (C6H5CH2) from the benzyl alcohol is transferred to the Meldrum's acid molecule. []

Applications in Organic Synthesis

Mono-benzyl malonate is a versatile building block in organic synthesis, particularly in the construction of carbon chains with specific functionalities. Its two ester groups can be selectively modified through various reactions, allowing for the introduction of different functional groups. Here are some specific examples of its applications:

  • Malonic acid synthesis: Decarboxylation of mono-benzyl malonate, followed by hydrolysis, yields malonic acid, a valuable precursor for various other molecules.
  • Preparation of substituted acetic acids: Mono-benzyl malonate can be alkylated or arylated at the enolizable carbon atom adjacent to the benzyl group. Subsequent hydrolysis and decarboxylation then affords substituted acetic acids.
  • Synthesis of β-hydroxycarboxylic acids: Through Claisen condensation, mono-benzyl malonate can react with various carbonyl compounds, leading to the formation of β-keto esters. These β-keto esters can be further manipulated to obtain β-hydroxycarboxylic acids, which are important building blocks in natural product synthesis and medicinal chemistry.

Mono-Benzyl malonate is a chemical compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol. It appears as a colorless to pale yellow liquid or crystalline solid and has a melting point ranging from 45 to 48 °C. This compound is recognized for its role as a synthetic intermediate in organic chemistry, particularly in the synthesis of various biologically active molecules .

Due to its functional groups. Key reactions include:

  • Esterification: Mono-Benzyl malonate can undergo esterification reactions, where it reacts with alcohols to form esters.
  • Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield malonic acid and benzyl alcohol.
  • Condensation Reactions: It can react with amines or other nucleophiles to form amides or other derivatives, making it useful in synthesizing complex organic molecules .

Mono-Benzyl malonate exhibits notable biological activities, particularly in cancer research. Studies have indicated that it can inhibit the growth of certain cancer cells, suggesting potential applications in oncology. The compound's structure allows for intramolecular hydrogen bonding, which may contribute to its stability and biological efficacy . Additionally, it has been investigated as a synthetic intermediate for developing constrained cyclic agonists of the cholecystokinin receptor, which is involved in digestive processes and may have implications in treating gastrointestinal disorders .

The synthesis of mono-Benzyl malonate typically involves:

  • Condensation Reaction: The most common method is the reaction of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol. This reaction produces mono-Benzyl malonate along with water as a byproduct .

    The general reaction can be represented as:
    Meldrum s Acid+Benzyl AlcoholMono Benzyl Malonate+Water\text{Meldrum s Acid}+\text{Benzyl Alcohol}\rightarrow \text{Mono Benzyl Malonate}+\text{Water}
  • Alternative Methods: Other methods may involve different alcohols or variations in reaction conditions to yield mono-Benzyl malonate or its derivatives.

Mono-Benzyl malonate serves various applications in both industrial and research settings:

  • Synthetic Intermediate: It is primarily used as an intermediate in organic synthesis for creating pharmaceuticals and agrochemicals.
  • Research Tool: Due to its biological activity, it is utilized in research related to cancer treatment and gastrointestinal disorders.
  • Chemical Synthesis: It plays a role in synthesizing more complex compounds through various organic reactions .

Research on mono-Benzyl malonate has focused on its interactions with biological systems, particularly its inhibitory effects on cancer cell proliferation. Studies have shown that it may interact with specific cellular pathways involved in tumor growth. Further investigations are needed to elucidate the precise mechanisms of action and potential side effects when used in therapeutic contexts .

Several compounds share structural similarities with mono-Benzyl malonate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Mono-Ethyl MalonateC₈H₈O₄Used as an intermediate; lower solubility
Mono-Butyl MalonateC₁₂H₁₄O₄Higher boiling point; more hydrophobic
Mono-Benzyl PhthalateC₁₅H₁₂O₄Used as a plasticizer; different functional groups
Diethyl MalonateC₈H₁₄O₄Commonly used in synthesis; more reactive

Uniqueness: Mono-Benzyl malonate is distinguished by its specific benzyl substitution, which enhances its biological activity compared to other malonates. Its ability to inhibit cancer cell growth sets it apart from similar compounds that may not exhibit such properties .

Physical Description

Solid

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

40204-26-0

Wikipedia

3-(benzyloxy)-3-oxopropanoic acid

Dates

Last modified: 08-15-2023

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